Cas no 2107776-01-0 (4-1-(2-methoxy-3-methylphenyl)ethylpiperidine)

4-1-(2-Methoxy-3-methylphenyl)ethylpiperidine is a specialized piperidine derivative featuring a methoxy-methylphenyl substitution, which imparts unique steric and electronic properties. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The methoxy and methyl groups at the ortho and meta positions of the phenyl ring enhance its stability and modulate reactivity, making it suitable for selective functionalization. Its piperidine core offers versatility in drug design, particularly for CNS-targeting compounds. The structural complexity allows for precise tuning of physicochemical properties, aiding in the development of novel therapeutics or catalysts. High purity and well-defined synthesis pathways ensure reproducibility for research applications.
4-1-(2-methoxy-3-methylphenyl)ethylpiperidine structure
2107776-01-0 structure
Product name:4-1-(2-methoxy-3-methylphenyl)ethylpiperidine
CAS No:2107776-01-0
MF:C15H23NO
MW:233.349224328995
CID:6309718
PubChem ID:83911842

4-1-(2-methoxy-3-methylphenyl)ethylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 4-1-(2-methoxy-3-methylphenyl)ethylpiperidine
    • EN300-1784810
    • 4-[1-(2-methoxy-3-methylphenyl)ethyl]piperidine
    • 2107776-01-0
    • Inchi: 1S/C15H23NO/c1-11-5-4-6-14(15(11)17-3)12(2)13-7-9-16-10-8-13/h4-6,12-13,16H,7-10H2,1-3H3
    • InChI Key: SJPZIOVRXPOLLK-UHFFFAOYSA-N
    • SMILES: O(C)C1C(C)=CC=CC=1C(C)C1CCNCC1

Computed Properties

  • Exact Mass: 233.177964357g/mol
  • Monoisotopic Mass: 233.177964357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų
  • XLogP3: 3.2

4-1-(2-methoxy-3-methylphenyl)ethylpiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1784810-0.05g
4-[1-(2-methoxy-3-methylphenyl)ethyl]piperidine
2107776-01-0
0.05g
$1068.0 2023-09-19
Enamine
EN300-1784810-0.1g
4-[1-(2-methoxy-3-methylphenyl)ethyl]piperidine
2107776-01-0
0.1g
$1119.0 2023-09-19
Enamine
EN300-1784810-5.0g
4-[1-(2-methoxy-3-methylphenyl)ethyl]piperidine
2107776-01-0
5g
$3687.0 2023-06-03
Enamine
EN300-1784810-0.25g
4-[1-(2-methoxy-3-methylphenyl)ethyl]piperidine
2107776-01-0
0.25g
$1170.0 2023-09-19
Enamine
EN300-1784810-2.5g
4-[1-(2-methoxy-3-methylphenyl)ethyl]piperidine
2107776-01-0
2.5g
$2492.0 2023-09-19
Enamine
EN300-1784810-1.0g
4-[1-(2-methoxy-3-methylphenyl)ethyl]piperidine
2107776-01-0
1g
$1272.0 2023-06-03
Enamine
EN300-1784810-10g
4-[1-(2-methoxy-3-methylphenyl)ethyl]piperidine
2107776-01-0
10g
$5467.0 2023-09-19
Enamine
EN300-1784810-5g
4-[1-(2-methoxy-3-methylphenyl)ethyl]piperidine
2107776-01-0
5g
$3687.0 2023-09-19
Enamine
EN300-1784810-0.5g
4-[1-(2-methoxy-3-methylphenyl)ethyl]piperidine
2107776-01-0
0.5g
$1221.0 2023-09-19
Enamine
EN300-1784810-10.0g
4-[1-(2-methoxy-3-methylphenyl)ethyl]piperidine
2107776-01-0
10g
$5467.0 2023-06-03

Additional information on 4-1-(2-methoxy-3-methylphenyl)ethylpiperidine

4-(1-(2-Methoxy-3-Methylphenyl)Ethyl)Piperidine: A Comprehensive Overview

4-(1-(2-Methoxy-3-Methylphenyl)Ethyl)Piperidine, also known by its CAS registry number CAS No 2107776-01-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied for their potential applications in drug design and material science. The structure of this compound is characterized by a piperidine ring substituted with a specific alkyl group, which imparts unique chemical and biological properties.

The molecular structure of 4-(1-(2-Methoxy-3-Methylphenyl)Ethyl)Piperidine consists of a six-membered piperidine ring with an ethyl group attached at the 4-position. This ethyl group is further substituted with a phenyl ring that carries both methoxy and methyl substituents. The methoxy group (-OCH3) is located at the 2-position of the phenyl ring, while the methyl group (-CH3) is at the 3-position. This specific substitution pattern is crucial for understanding the compound's reactivity, solubility, and bioavailability.

Recent studies have highlighted the potential of piperidine derivatives like CAS No 2107776-01-0 in the development of novel therapeutic agents. For instance, researchers have explored the role of this compound in modulating various biological pathways, including those involved in neurodegenerative diseases and cancer. The presence of electron-donating groups such as methoxy and methyl on the phenyl ring enhances the compound's ability to interact with biological targets, making it a promising candidate for drug discovery.

In terms of synthesis, 4-(1-(2-Methoxy-3-Methylphenyl)Ethyl)Piperidine can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. One common approach involves the reaction of an appropriately substituted aryl halide with a piperidine derivative in the presence of a palladium catalyst. This method ensures high yields and good purity, making it suitable for large-scale production.

The physical properties of this compound are also worth noting. It has a melting point of approximately 85°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its solubility profile makes it ideal for use in various laboratory techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

From an applications perspective, CAS No 2107776-01-0 has shown promise in several areas. In pharmacology, it has been investigated as a potential lead compound for developing drugs targeting G-protein coupled receptors (GPCRs). Additionally, its ability to form stable complexes with metal ions has led to its use in coordination chemistry and materials science.

In conclusion, 4-(1-(2-Methoxy-3-Methylphenyl)Ethyl)Piperidine, or CAS No 2107776-01-0, represents an intriguing compound with diverse applications across multiple scientific disciplines. Its unique structure, combined with recent advancements in synthetic methods and biological studies, positions it as a valuable tool for future research and development.

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